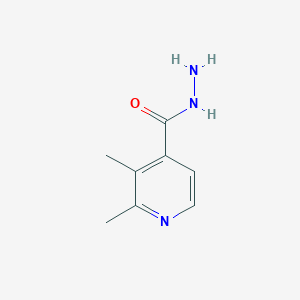
2,3-Dimethylisonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylisonicotinohydrazide is an organic compound that belongs to the class of hydrazides It is derived from isonicotinic acid and features two methyl groups attached to the 2nd and 3rd positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylisonicotinohydrazide typically involves the reaction of 2,3-dimethylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the choice of solvents and catalysts may vary to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxides. The specific products depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
2,3-Dimethylisonicotinohydrazide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for treating infectious diseases and cancer.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity and functional groups are leveraged for various applications.
Mechanism of Action
The mechanism of action of 2,3-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid Hydrazide (Isoniazid): A well-known antitubercular agent with a similar hydrazide group but without the methyl substitutions.
2,3-Dimethylisonicotinic Acid: The precursor to 2,3-Dimethylisonicotinohydrazide, lacking the hydrazide group.
Ethambutol: Another antitubercular drug with a different structure but similar biological activity.
Uniqueness
This compound is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2,3-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-5-6(2)10-4-3-7(5)8(12)11-9/h3-4H,9H2,1-2H3,(H,11,12) |
InChI Key |
GTSVJUSOHYHSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


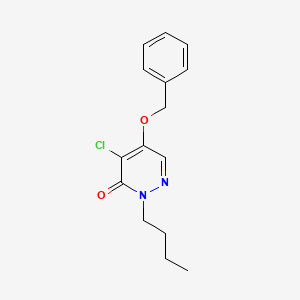
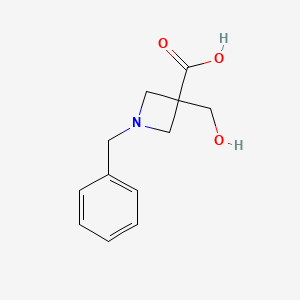
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)



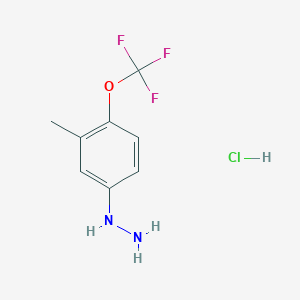
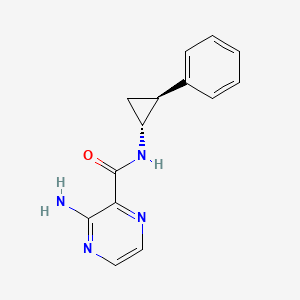
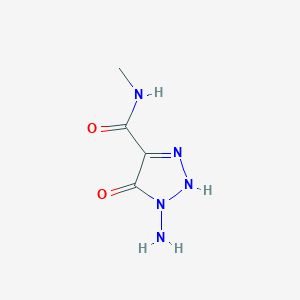
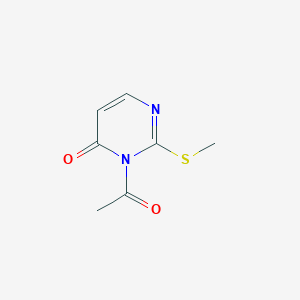
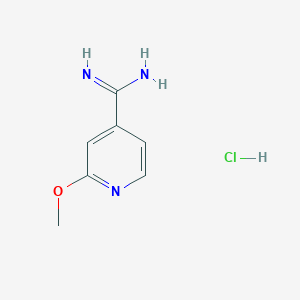
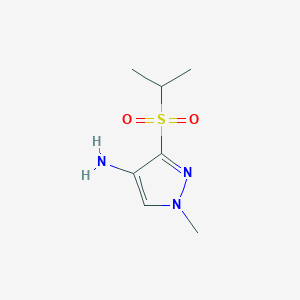
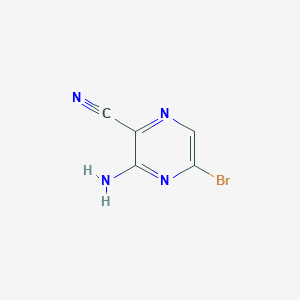
![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
